rac-(1r,3s)-3-butylcyclobutan-1-ol, cis
Description
rac-(1r,3s)-3-butylcyclobutan-1-ol, cis is a cyclobutanol derivative characterized by a butyl substituent at position 3 of the cyclobutane ring, with cis stereochemistry between the hydroxyl (-OH) and butyl groups. The rac prefix indicates a racemic mixture, comprising both enantiomers of the (1r,3s) configuration. Cyclobutanol derivatives are notable for their strained four-membered ring, which influences their reactivity, stability, and intermolecular interactions.
- Molecular formula: Likely C₈H₁₆O, based on substitution patterns of similar cyclobutanol derivatives .
- Key structural features: The cis arrangement of the hydroxyl and butyl groups introduces steric hindrance and polar interactions, impacting solubility and synthetic utility. The butyl group enhances lipophilicity compared to smaller substituents (e.g., methyl or fluoromethyl).
Properties
CAS No. |
153873-62-2 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Rac-(1r,3s)-3-butylcyclobutan-1-ol, cis can be synthesized through several methods, including:
Cyclization Reactions: : Starting from linear precursors, cyclization can be induced to form the cyclobutane ring.
Grignard Reaction: : An alkyl Grignard reagent can be used to react with a cyclobutanone to form the desired alcohol.
Hydroboration-Oxidation: : This involves adding borane to a butylcyclobutene and then oxidizing the resulting intermediate to obtain the alcohol.
Industrial Production Methods: Industrial synthesis of this compound usually involves large-scale cyclization reactions under controlled conditions. The process is optimized to ensure high yield and purity. Advanced purification techniques like distillation and recrystallization are employed to isolate the desired compound.
Chemical Reactions Analysis
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group using agents like PCC or Jones reagent.
Reduction: : The compound can be reduced to the corresponding cyclobutane by hydrogenation.
Substitution: : The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Oxidizing Agents: : PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in aqueous sulfuric acid).
Reducing Agents: : Hydrogen gas with a palladium or platinum catalyst.
Substituting Agents: : Thionyl chloride, phosphorus tribromide.
Oxidation: : Formation of 3-butylcyclobutanone.
Reduction: : Formation of 3-butylcyclobutane.
Substitution: : Formation of 3-butylcyclobutyl halides.
Scientific Research Applications
Rac-(1r,3s)-3-butylcyclobutan-1-ol, cis is utilized in various scientific research fields:
Chemistry: : It serves as a model compound for studying cyclobutane chemistry and stereochemistry.
Biology: : Researchers explore its potential biological activities and interactions with enzymes and receptors.
Medicine: : It is investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: : Used as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The specific mechanism of action for rac-(1r,3s)-3-butylcyclobutan-1-ol, cis depends on its context of use. Generally, the hydroxyl group can engage in hydrogen bonding with biological molecules, affecting their structure and function. It can also undergo enzymatic transformations, leading to biologically active metabolites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares rac-(1r,3s)-3-butylcyclobutan-1-ol, cis with structurally related cyclobutanol derivatives:
*Inferred values due to lack of direct data.
Key Differences and Implications
Substituent Effects: The butyl group in this compound increases steric bulk and lipophilicity compared to smaller substituents like fluoromethyl () or ethenyloxy (). This makes it less soluble in polar solvents but more suited for hydrophobic environments. Functional Groups: The amino group in cis-3-amino-1-methylcyclobutan-1-ol hydrochloride () introduces basicity and hydrogen-bonding capacity, contrasting with the hydroxyl group’s acidity in the target compound.
Stereochemical Considerations :
- The cis configuration in all listed compounds imposes conformational strain, but the racemic nature of rac-(1r,3s)-3-butylcyclobutan-1-ol distinguishes it from enantiopure analogs (e.g., cis-3-(fluoromethyl)cyclobutan-1-ol in ), which may exhibit chirality-dependent biological activity.
Applications: Medicinal Chemistry: Fluorinated analogs (e.g., ) are prioritized for drug development due to fluorine’s bioavailability-enhancing effects. Synthetic Intermediates: The ester in ’s compound is versatile for nucleophilic acyl substitution, whereas the target compound’s hydroxyl group may serve as a hydrogen-bond donor in catalysis.
Research Findings and Data Gaps
- Synthetic Accessibility: Cyclobutanol derivatives with bulky substituents (e.g., butyl) often require specialized ring-closing strategies or strain-relief mechanisms, as seen in analogs like cis-3-amino-1-methylcyclobutan-1-ol hydrochloride ().
- Thermodynamic Stability: The cis configuration is typically less stable than trans due to increased steric clash, as noted in cyclobutanol derivatives ().
- Data Limitations : Direct experimental data (e.g., NMR, melting point) for rac-(1r,3s)-3-butylcyclobutan-1-ol, cis are absent in the evidence, necessitating extrapolation from structural analogs.
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